Fusidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

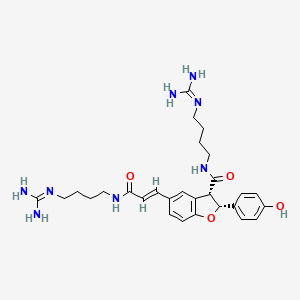

An antibiotic isolated from the fermentation broth of Fusidium coccineum. (From Merck Index, 11th ed). It acts by inhibiting translocation during protein synthesis.

Applications De Recherche Scientifique

Antibacterial Activity and Clinical Efficacy

- Fusidin, specifically sodium this compound, demonstrates high antibacterial activity, particularly against methicillin-resistant staphylococci. It has shown high efficacy in treating various infections such as perichondritis, osteomyelitis, pyodermia, pseudofurunculosis, and multiple skin abscesses. This is attributed to its satisfactory penetration into skin and cartilage tissues (Navashin et al., 1976).

Antidiabetogenic Properties

- This compound has shown potential in reducing diabetes incidence in diabetes-prone BB (BioBreeding) rats. The study highlighted sex-dependent variations in drug accumulation and its impact on diabetes incidence, indicating this compound's significant oral absorption and its effect in lowering random blood glucose levels in non-diabetic rats (Hageman & Buschard, 2002).

Immunomodulatory Effects

- This compound displays immunomodulatory properties, influencing the production and release of pro- and anti-inflammatory cytokines. This effect was observed in the treatment of experimental autoimmune neuritis (EAN) in rats, a model for Guillain-Barré syndrome. This compound treatment led to marked amelioration in the clinical course of the disease (Marco et al., 1999).

Therapeutic Effects in Inflammatory Diseases

- Sodium fusidate (this compound) exhibited therapeutic efficacy in a rat model of dinitrobenzenesulfonic acid-induced colitis, resembling human inflammatory bowel disease. This compound administration resulted in significant improvements in clinical, histological, and immunological markers of the disease, along with reduced levels of inflammatory cytokines (Di Marco et al., 2003).

This compound in Experimental Autoimmune Myocarditis

- In a study on experimental autoimmune myocarditis (EAM) in rats, this compound treatment, both early and late after disease induction, significantly reduced clinical and histological signs of the disease. This included decreased heart weight and a lower incidence of EAM, suggesting its potential in treating human giant cell myocarditis and postmyocarditis dilated cardiomyopathy (Milenković et al., 2005).

Impact on Pancreatic Beta-Cell Functions

- This compound's impact on pancreatic beta-cell functions has been explored, particularly its interaction with cytokines like interleukin-1 and IL-6. The drug inhibited the inhibitory effect of these cytokines on glucose-induced insulin production in rat pancreatic islets, suggesting a protective effect on beta-cell functions (Bendtzen et al., 1992).

Role in Septic Shock and Diabetes Models

- This compound has been evaluated in models of insulin-dependent diabetes mellitus and septic shock. It showed promising results in reducing the incidence of diabetes in mice and decreasing lethality in septic shock models. This effect is likely due to its capacity to modulate cytokine secretion and response (Nicoletti et al., 1995).

Propriétés

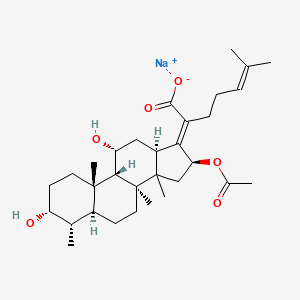

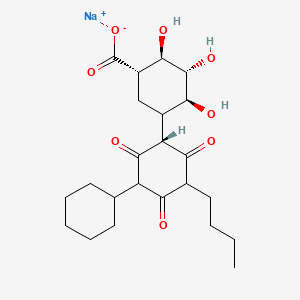

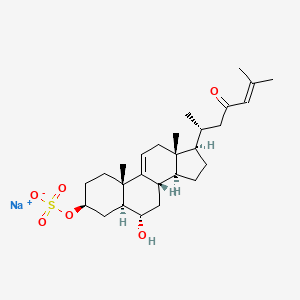

Formule moléculaire |

C31H47NaO6 |

|---|---|

Poids moléculaire |

538.7 g/mol |

Nom IUPAC |

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |

Clé InChI |

HJHVQCXHVMGZNC-SJEUXBRASA-M |

SMILES isomérique |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

SMILES canonique |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Synonymes |

Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)

![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)